REACTION_CXSMILES
|
[CH3:1][Si:2]([CH2:5][C:6](=[CH2:11])[CH2:7][C:8]([OH:10])=[O:9])([CH3:4])[CH3:3].[N+](=[CH2:14])=[N-].C(O)(=O)C>C(OCC)C>[CH3:1][Si:2]([CH2:5][C:6](=[CH2:11])[CH2:7][C:8]([O:10][CH3:14])=[O:9])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CC(CC(=O)O)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated in vacuo to 200 ml
|
Type
|
WASH
|
Details
|
the concentrate was washed with an aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulfate and evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left a yellow oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)CC(CC(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |